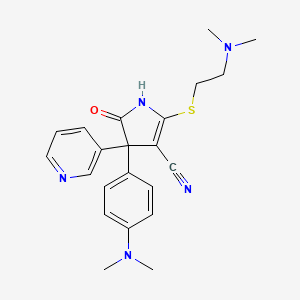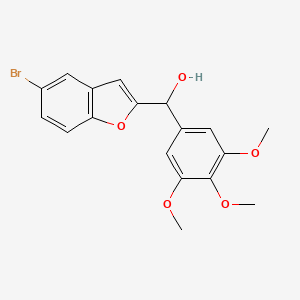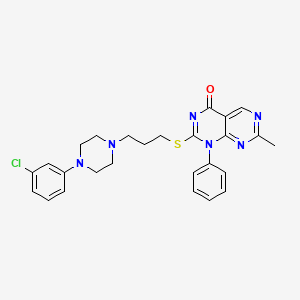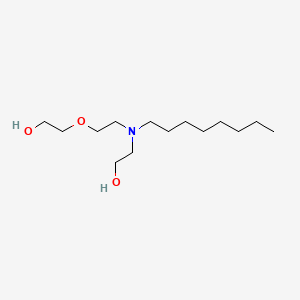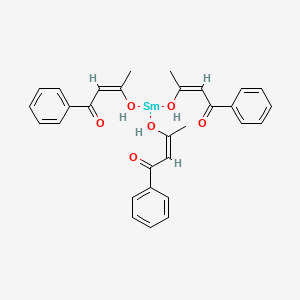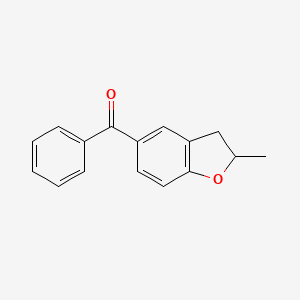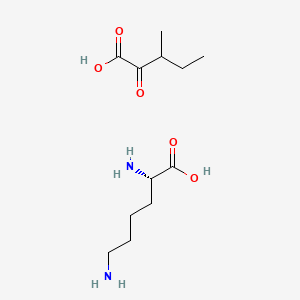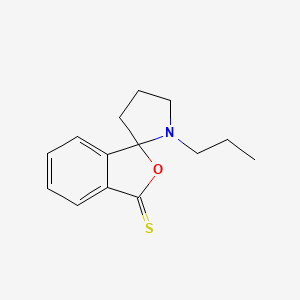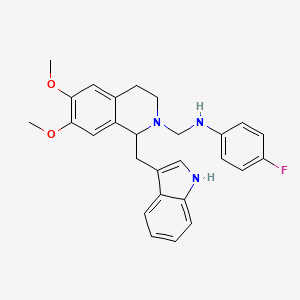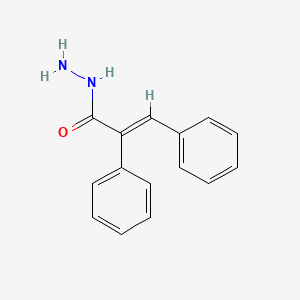
alpha-(Phenylmethylene)benzeneacetic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(Phenylmethylene)benzeneacetic acid hydrazide is an organic compound with the molecular formula C15H14N2O. It is a derivative of hydrazide and is known for its potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a hydrazide group attached to a phenylmethylene benzeneacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Phenylmethylene)benzeneacetic acid hydrazide typically involves the reaction of alpha-(Phenylmethylene)benzeneacetic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
C6H5CH=C(C6H5)COOH+NH2NH2⋅H2O→C6H5CH=C(C6H5)CONHNH2+H2O
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with efficient stirring and temperature control to ensure complete conversion and high yield.
Chemical Reactions Analysis
Types of Reactions
Alpha-(Phenylmethylene)benzeneacetic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted hydrazides or other derivatives.
Scientific Research Applications
Alpha-(Phenylmethylene)benzeneacetic acid hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of alpha-(Phenylmethylene)benzeneacetic acid hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzhydrazide: A simpler hydrazide derivative with similar reactivity.
Isonicotinic acid hydrazide: Known for its use in tuberculosis treatment.
Nicotinic acid hydrazide: Another hydrazide derivative with biological activity.
Uniqueness
Alpha-(Phenylmethylene)benzeneacetic acid hydrazide is unique due to its specific structure, which combines the properties of hydrazides with the phenylmethylene benzeneacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
58973-48-1 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(E)-2,3-diphenylprop-2-enehydrazide |
InChI |
InChI=1S/C15H14N2O/c16-17-15(18)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,16H2,(H,17,18)/b14-11+ |
InChI Key |
IZCWTYWZFSOXBZ-SDNWHVSQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NN |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


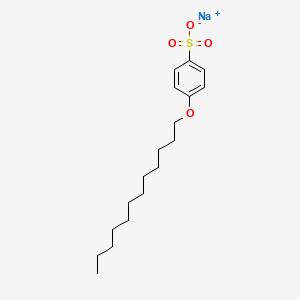
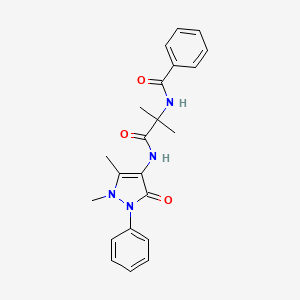
![Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate](/img/structure/B15183203.png)
![(E)-but-2-enedioic acid;2-[3-(2-hydroxyethyl)-4-phenylpiperazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B15183206.png)
![2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel](/img/structure/B15183211.png)
